1-Hexadecanoyl-2-propionyl-sn-glycero-3-phosphocholine
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Overview
Description
1-palmitoyl-2-propionyl-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine in which the two acyl substituents at positions 1 and 2 are specified as palmitoyl and propionyl respectively. It derives from a hexadecanoic acid and a propionic acid.
Scientific Research Applications
Enzyme-Containing Lipid Vesicles
Lipid vesicles, particularly those containing enzymes, have been extensively studied for their potential in biotechnological and medical applications. The preparation of enzyme-containing lipid vesicles involves various methods, with phosphatidylcholine derivatives like 1-Hexadecanoyl-2-propionyl-sn-glycero-3-phosphocholine being a common choice due to their biocompatibility and ability to form stable vesicles. These vesicles can encapsulate enzymes efficiently, offering a controlled environment for enzymatic reactions. The applications range from cheese production to potential medical uses such as enzyme-replacement therapy and immunoassays. The method known as 'dehydration-rehydration' followed by 'extrusion technique' has shown superiority in achieving high encapsulation efficiencies, monodispersity, and unilamellarity of the vesicles, crucial for both industrial and clinical applications (Walde & Ichikawa, 2001).
Antioxidant Activity Analysis
The study of antioxidants, particularly in the context of food engineering, medicine, and pharmacy, has highlighted the importance of various analytical methods to determine antioxidant activity. Compounds like 1-Hexadecanoyl-2-propionyl-sn-glycero-3-phosphocholine could be analyzed using tests such as ORAC, HORAC, TRAP, and TOSC to evaluate their antioxidant capacity. These tests, based on hydrogen atom transfer or electron transfer, utilize spectrophotometry to assess the reaction kinetics or equilibrium state, providing insights into the antioxidant potential of such compounds in complex samples. This is crucial for understanding their role in biological systems and their potential therapeutic applications (Munteanu & Apetrei, 2021).
Cancer Cell Invasion
Research has explored the effects of lipid analogs like 1-Hexadecanoyl-2-propionyl-sn-glycero-3-phosphocholine on cancer cell invasion. These compounds can modulate cellular membranes and influence signal transduction pathways, often inducing apoptosis. The dual nature of these compounds, where they can either inhibit or stimulate invasive behavior in cancer cells, provides a unique tool for studying the mechanisms underlying tumor cell invasion. This opens up new avenues for understanding and potentially targeting cancer metastasis (Van slambrouck & Steelant, 2014).
Atherosclerosis and Oxidized Phospholipids
Oxidized phospholipids (OxPLs) like 1-Hexadecanoyl-2-propionyl-sn-glycero-3-phosphocholine have been implicated in the pathogenesis of atherosclerosis. These phospholipids accumulate in lesions and regulate the expression of genes in endothelial cells, which can be both pro-atherogenic and anti-atherogenic. Understanding the role of OxPLs in atherosclerosis can provide insights into the development of new therapeutic strategies for cardiovascular diseases. The interaction of OxPLs with cell surface receptors and their impact on cellular function highlight their significance in vascular biology and atherosclerotic disease progression (Berliner & Watson, 2005).
Biomedical Applications of Phosphorus-Containing Polymers
Phosphorus-containing polymers, including those with structures similar to 1-Hexadecanoyl-2-propionyl-sn-glycero-3-phosphocholine, have shown significant promise in the biomedical field. Their biocompatibility, hemocompatibility, and resistance to protein adsorption make them suitable for various applications, such as in dentistry, regenerative medicine, and drug delivery. The biomimetic nature of these materials, owing to the phospholipid groups in their structure, allows for the development of novel biomaterials that can interact favorably with biological systems (Monge et al., 2011).
properties
Product Name |
1-Hexadecanoyl-2-propionyl-sn-glycero-3-phosphocholine |
---|---|
Molecular Formula |
C27H54NO8P |
Molecular Weight |
551.7 g/mol |
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-propanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C27H54NO8P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-27(30)33-23-25(36-26(29)7-2)24-35-37(31,32)34-22-21-28(3,4)5/h25H,6-24H2,1-5H3/t25-/m1/s1 |
InChI Key |
NYXYISVRSYAJDW-RUZDIDTESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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